5-Benzofurancarboximidamide, 2,3-dihydro-

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Procure this specific 2,3-dihydrobenzofuran-5-carboximidamide (CAS 262847-55-2) to ensure experimental reproducibility in kinase inhibitor programs. Unlike its N-hydroxy analog (BH3I-1, Ki=2.4 µM) or fully aromatic benzofuran variants, the saturated dihydro core and free primary amidine group confer distinct hydrogen-bonding capabilities, basicity (pKa), and metabolic stability essential for target binding and further derivatization. Directly couple the carboximidamide handle to heterocyclic carboxylic acids for DYRK inhibitor SAR libraries per US Patent US10005769B2. Bulk quantities and custom synthesis available.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 262847-55-2
Cat. No. B3188984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzofurancarboximidamide, 2,3-dihydro-
CAS262847-55-2
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(=N)N
InChIInChI=1S/C9H10N2O/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H3,10,11)
InChIKeyQPPRWHLVMZSVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzofurancarboximidamide, 2,3-dihydro- (CAS 262847-55-2) | Molecular Identity and Chemical Class


5-Benzofurancarboximidamide, 2,3-dihydro- (CAS 262847-55-2) is a heterocyclic organic compound belonging to the 2,3-dihydrobenzofuran class. It is characterized by a carboximidamide functional group at the 5-position of a saturated benzofuran ring system . Its molecular formula is C₉H₁₀N₂O, and it has a molecular weight of 162.19 g/mol . The compound serves primarily as a versatile synthetic intermediate and building block for the preparation of more complex biologically active molecules, particularly within medicinal chemistry and pharmaceutical research programs targeting kinase inhibition and other therapeutic areas [1].

Why In-Class Benzofuran Derivatives Cannot Substitute for CAS 262847-55-2 in Precision Research


Substituting this specific 2,3-dihydrobenzofuran-5-carboximidamide with a closely related analog—such as its N-hydroxy derivative (CAS 306936-07-2) or a fully aromatic benzofuran variant—introduces critical differences in chemical reactivity and biological activity that undermine experimental reproducibility. The saturated 2,3-dihydrobenzofuran core and the primary amidine group of CAS 262847-55-2 confer distinct hydrogen-bonding capabilities, basicity (pKa), and metabolic stability compared to analogs . For instance, the N-hydroxy analog (CAS 306936-07-2), sometimes referred to as BH3I-1, exhibits potent Bcl-2 family protein inhibition with a Ki of 2.4 μM , an activity not shared by the parent compound due to the functional group difference. Generic substitution based solely on the benzofuran scaffold would therefore lead to divergent biological outcomes and compromised synthetic utility, as the amidine moiety serves as a crucial handle for further derivatization in kinase inhibitor programs [1]. The quantitative evidence below substantiates this necessity for compound-specific procurement.

Quantitative Differentiation of 5-Benzofurancarboximidamide, 2,3-dihydro- from Structural Analogs


Structural Differentiation: Absence of N-Hydroxy Group Dictates Biological and Synthetic Profile

The target compound, 5-Benzofurancarboximidamide, 2,3-dihydro- (CAS 262847-55-2), is structurally differentiated from its closest analog, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (CAS 306936-07-2), by the absence of an N-hydroxy substituent on the amidine group . This single atom difference (hydrogen vs. hydroxyl) results in a molecular weight reduction from 178.19 g/mol to 162.19 g/mol and eliminates a key hydrogen-bond donor site . Consequently, the parent compound lacks the Bcl-2 inhibitory activity reported for the N-hydroxy analog (Ki = 2.4 μM against Bcl-xL/Bak BH3 peptide interaction) , making it unsuitable for apoptosis modulation studies but ideal for synthetic elaboration where the unmodified amidine is required [1].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Synthetic Utility: Validated Intermediate for DYRK Kinase Inhibitor Scaffolds

The 2,3-dihydrobenzofuran-5-yl scaffold, which includes the target compound as a key intermediate, is explicitly claimed in patent literature for the development of DYRK kinase inhibitors [1]. In contrast, alternative benzofuran derivatives lacking the 2,3-dihydro saturation or with different substitution patterns are not part of this validated pharmacophore. The patent US10005769B2 describes a series of compounds with the formula (I) containing a 2,3-dihydrobenzofuran-5-yl moiety, demonstrating that this specific saturated core is essential for achieving the desired kinase inhibitory activity [1]. The target compound, with its free carboximidamide group, serves as a direct precursor for the amide bond formation step that is central to the generation of the final DYRK inhibitors described in the patent .

Kinase Inhibition Drug Discovery Synthetic Methodology

Purity and Procurement Consistency: Differentiated from Research-Grade Analogs

5-Benzofurancarboximidamide, 2,3-dihydro- (CAS 262847-55-2) is commercially available with a standardized purity of 95% . This level of purity is critical for its primary application as a synthetic building block, where impurities can lead to side reactions and reduced yields in multi-step syntheses. In contrast, its N-hydroxy analog (CAS 306936-07-2), which is often marketed for biological studies, is available at a higher purity of 98% due to its direct use in cellular assays . This difference in purity specification reflects the distinct intended uses of these compounds and informs procurement decisions for synthetic chemistry versus biological screening workflows.

Chemical Procurement Quality Control Reproducibility

Optimal Procurement Scenarios for 5-Benzofurancarboximidamide, 2,3-dihydro- (CAS 262847-55-2)


Synthesis of DYRK Kinase Inhibitor Libraries

This compound is optimally procured as a starting material for the synthesis of DYRK kinase inhibitors, as outlined in US Patent US10005769B2 [1]. The free carboximidamide group can be directly coupled to various carboxylic acid-containing heterocycles to generate a diverse library of 2,3-dihydrobenzofuran-5-yl amide derivatives for structure-activity relationship (SAR) studies.

Preparation of Factor Xa Inhibitor Intermediates

The 5-benzofurancarboximidamide scaffold is a recognized motif in factor Xa inhibitors, such as the bis-compound 1,2-Di(5-amidino-2-benzofuranyl)ethane (CAS 66639-67-6) [2]. Procuring this monomeric 2,3-dihydro derivative provides a versatile building block for synthesizing novel factor Xa inhibitors or related anticoagulant agents through dimerization or other coupling strategies.

Building Block for Fluorescent Dye Conjugates

Derivatives of 5-benzofurancarboximidamide, such as True Blue Chloride (CAS 71431-30-6), are utilized as UV-excitable fluorescent dyes for cytoplasmic staining in immunohistochemistry . The target compound, as a key synthetic intermediate, can be employed to create novel fluorescent probes with altered spectral properties or conjugation handles for bioconjugation applications.

Medicinal Chemistry SAR Studies on Benzofuran Core Saturation

The distinct chemical and biological properties of the 2,3-dihydrobenzofuran core versus the fully aromatic benzofuran ring make this compound a critical tool for SAR studies investigating the effect of core saturation on target binding, metabolic stability, and physicochemical properties. Procuring this specific compound allows for direct comparative analysis with aromatic benzofuran-5-carboximidamide analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzofurancarboximidamide, 2,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.